
Rauwolscine
Übersicht
Beschreibung
Vorbereitungsmethoden
Rauwolscin kann aus der Rinde, dem Stamm und den Blättern von Rauwolfia-Arten gewonnen werden. Der Extraktionsprozess beinhaltet ein Fällungsverfahren mit abwechselnden Schritten der Ansäuerung und Alkalisierung sowie die Verwendung spezifischer organischer Lösungsmittel . Diese Methode ergibt eine höhere Menge und Reinheit von Rauwolscin im Vergleich zu anderen Verfahren . Darüber hinaus beinhaltet ein Verfahren zur Extraktion und Reinigung von Rauwolscin aus Rauwolfia-Pflanzen das mehrfache Perkolieren von getrockneten Blättern mit einem organischen Lösungsmittel, gefolgt von Ansäuerungs- und Reinigungsschritten .
Chemische Reaktionsanalyse
Rauwolscin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Rauwolscin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Verbindungen zu erhalten.
Substitution: Rauwolscin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Rauwolscin war aufgrund seiner pharmakologischen Eigenschaften Gegenstand umfangreicher wissenschaftlicher Forschung. Es wird verwendet in:
Chemie: Als Referenzverbindung in Studien mit Adrenozeptoren.
Biologie: Um die Auswirkungen der Alpha-2-Adrenozeptor-Antagonisierung zu untersuchen.
Industrie: Wird in der Formulierung von Nahrungsergänzungsmitteln zur Gewichtsabnahme und Leistungssteigerung verwendet.
Wirkmechanismus
Rauwolscin entfaltet seine Wirkungen hauptsächlich durch Antagonisierung von Alpha-2-Adrenozeptoren . Diese Wirkung führt zu einer vermehrten Freisetzung von Noradrenalin und Adrenalin, was wiederum das zentrale Nervensystem stimuliert und den Fettabbau fördert . Zusätzlich fungiert Rauwolscin als partieller Agonist am 5-HT1A-Rezeptor und als Antagonist an den 5-HT2A- und 5-HT2B-Rezeptoren . Diese Interaktionen tragen zu seinen stimulierenden und aphrodisierenden Wirkungen bei.
Analyse Chemischer Reaktionen
Table 1: Diastereoselectivity in N-Acyliminium Cyclization
Entry | Additive | Temp (°C) | d.r. (6:19) | Yield (%) |
---|---|---|---|---|
5 | TMSCl | -78 | 95:5 | 78 |
6 | HCl | -78 | 95:5 | 70 |
7 | TMSCl | 40 | 27:73 | 69 |
Optimal conditions (Entries 5–6) use TMSCl or HCl at -78°C, achieving >95% diastereomeric ratio (d.r.) for the allo-configured product.
SmI₂-Mediated Reduction
Samarium(II) iodide reduces β-ketoester 5 to (-)-rauwolscine (2 ) with complete diastereocontrol under kinetic conditions :
-
Reaction : β-Ketoester 5 → (-)-rauwolscine (2 )
-
Conditions : SmI₂, H₂O (proton source), 65% yield
-
Outcome : Single diastereomer via presumed radical intermediate stabilization.
LiAlH₄ Reduction
Lithium aluminum hydride reduces lactam 6 to 17-epi-rauwolscine (16 ) but fails thermodynamic control :
-
Reaction : Lactam 6 → 17-epi-rauwolscine (16 )
-
Yield : 84% (no detectable 2 )
-
Limitation : Requires alternative reagents (e.g., SmI₂) for natural stereochemistry.
Decarboxylation and Deoxygenation
β-Ketoester 5 undergoes sequential transformations to access alloyohimbane derivatives :
-
Decarboxylation : LiOH-mediated removal of the ester group.
-
Wolff-Kishner Modification : Hydrazine treatment deoxygenates ketone 16 to (-)-alloyohimbane (17 ).
Alkaloid Core Stability
The indole nucleus remains intact under acidic (HCl) and reductive (SmI₂) conditions but reacts violently with strong oxidizers .
Stereochemical Interconversions
This compound’s C3, C16, and C20 stereocenters allow access to four diastereomeric yohimbine subtypes (normal, pseudo, epiallo, allo) from common intermediates .
Thermodynamic vs Kinetic Control
-
Thermodynamic : Prolonged heating with TMSCl shifts d.r. to 27:73 (Entry 7), favoring epi-configured products.
This synthetic platform enables gram-scale production of this compound and its analogs in <10 steps, facilitating biomedical exploration of its stereochemical diversity . The combination of NHC catalysis and selective reductions provides unmatched control over the alkaloid’s complex architecture.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Cardiovascular Effects
Rauwolscine has been shown to exhibit antagonistic properties against adrenaline, which can influence blood pressure regulation. A study indicated that this compound effectively nullifies the hypertensive effects of adrenaline in animal models, suggesting its potential use in managing hypertension. Specifically, intravenous administration of this compound was able to counteract adrenaline-induced increases in blood pressure in cats, highlighting its role as a hypotensive agent .
2. Alpha-2 Adrenergic Receptor Antagonism
As an α-2 adrenergic receptor antagonist, this compound has implications for various clinical conditions. Research has demonstrated that this compound can abolish vasoconstrictor responses mediated by specific agonists, indicating its potential utility in treating conditions characterized by excessive vasoconstriction .
Exercise Performance Enhancement
1. Ergogenic Effects
this compound is marketed as a pre-workout supplement aimed at enhancing exercise performance. A study assessing the acute effects of this compound supplementation on strength and agility found that while it did not significantly improve vertical jump height or peak power, it did result in faster reaction times during agility tests . This suggests that this compound may enhance certain aspects of athletic performance, particularly those requiring quick responses.
2. Impact on Sprint Performance
Further investigations into this compound's effects on repeated sprint performance revealed that it did not enhance overall sprinting capabilities but resulted in higher blood lactate levels post-exercise. This indicates a heightened metabolic response without a corresponding increase in performance metrics such as peak power or fatigue index . Such findings question the efficacy of this compound as a performance enhancer in high-intensity sports.
Clinical Implications and Case Studies
1. Potential Therapeutic Uses
The pharmacological profile of this compound suggests potential applications in treating conditions related to sympathetic nervous system dysregulation. Its ability to modulate adrenergic activity may be beneficial in managing anxiety disorders or other stress-related conditions .
2. Safety and Side Effects
Despite its potential benefits, the safety profile of this compound remains a concern. Studies have reported side effects associated with its use, including increased heart rate and anxiety symptoms, particularly at higher doses . Therefore, clinical applications must consider these adverse effects when evaluating this compound's therapeutic potential.
Summary Table of this compound Applications
Wirkmechanismus
Rauwolscine exerts its effects primarily by antagonizing alpha-2-adrenergic receptors . This action leads to an increase in the release of norepinephrine and epinephrine, which in turn stimulates the central nervous system and promotes fat loss . Additionally, this compound functions as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2B receptors . These interactions contribute to its stimulant and aphrodisiac effects.
Vergleich Mit ähnlichen Verbindungen
Rauwolscin ist strukturell ähnlich wie Yohimbin, ein weiteres Alkaloid, das in der Yohimbe-Pflanze vorkommt . Beide Verbindungen wirken als Alpha-2-Adrenozeptor-Antagonisten und haben ähnliche stimulierende und aphrodisierende Eigenschaften . Rauwolscin gilt als potenter und kann zusätzliche Vorteile haben . Andere ähnliche Verbindungen sind Ajmalicin, Corynanthin und Spegatrin .
Die Einzigartigkeit von Rauwolscin liegt in seiner höheren Potenz und seinem breiteren Spektrum an Rezeptorinteraktionen im Vergleich zu Yohimbin .
Biologische Aktivität
Rauwolscine, also known as α-Yohimbine, is an indolealkylamine alkaloid derived from the bark of the Pausinystalia yohimbe tree and Rauwolfia root. It has garnered attention for its pharmacological properties, particularly as an α2-adrenergic receptor antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on physical performance, and potential therapeutic applications.
This compound primarily acts as a selective antagonist of α2-adrenergic receptors, which play a crucial role in the regulation of neurotransmitter release and vascular tone. The compound exhibits high affinity for human α2A, α2B, and α2C adrenoceptors with Ki values of 3.5 nM, 4.6 nM, and 0.6 nM, respectively . Additionally, it has been shown to act as a partial agonist at 5-HT1A receptors . This dual activity may contribute to its sympathomimetic effects, enhancing catecholamine release and potentially influencing metabolic processes.
Effects on Physical Performance
Recent studies have investigated the ergogenic potential of this compound in athletic performance. A notable study assessed the impact of acute this compound supplementation on repeated sprint performance in healthy male participants. Key findings include:
- No Enhancement in Performance : Despite expectations that this compound would improve anaerobic performance metrics such as peak power and mean power during Wingate tests, no significant enhancements were observed .
- Increased Lactate Levels : Participants exhibited significantly higher blood lactate levels post-exercise when supplemented with this compound compared to placebo (p=0.037), suggesting increased reliance on glycolytic energy pathways without corresponding performance benefits .
- Heart Rate and Perceived Exertion : Heart rate (HR) and rate of perceived exertion (RPE) remained unchanged across trials, indicating that while this compound may stimulate metabolic activity, it does not alter subjective exertion or cardiac response during high-intensity exercise .
Therapeutic Applications
This compound's biological activity has implications for various therapeutic applications:
- Weight Management : Due to its ability to enhance lipolysis through adrenergic stimulation, this compound is often marketed as a fat-burning supplement. It may aid in weight management by increasing metabolic rate and promoting fat oxidation .
- Sexual Health : Traditionally used in folk medicine to enhance libido and combat erectile dysfunction, this compound's action on adrenergic receptors may support these claims by improving blood flow and nerve signaling .
- Anxiety and Depression : The compound's interaction with serotonin receptors suggests potential applications in managing anxiety and depressive disorders, although further clinical research is necessary to establish efficacy and safety .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other alkaloids such as Yohimbine and Corynanthine but differs in receptor selectivity:
Compound | α1-Adrenergic pA2 | α2-Adrenergic pA2 | Notes |
---|---|---|---|
Corynanthine | 6.5–7.4 | 4–6 | Selective for α1 receptors |
This compound | 5–7 | 7.5–8.5 | Selective for α2 receptors |
Yohimbine | 5–7 | 7–9 | Non-selective but widely studied |
Case Studies
- Athletic Performance Study : A study involving twelve male athletes found that acute supplementation with this compound did not enhance repeated sprint performance despite increased lactate levels post-exercise. This highlights the need for further investigation into its practical applications in sports nutrition .
- Psychological Effects : Anecdotal evidence suggests that this compound may aid in reducing anxiety symptoms; however, rigorous clinical trials are required to substantiate these claims.
Eigenschaften
IUPAC Name |
methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DIRVCLHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045608 | |
Record name | Rauwolscine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-03-3, 182509-57-5 | |
Record name | Rauwolscine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Yohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rauwolscine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-YOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.